2-Amino-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the second position, a methoxy group at the fourth position, and a carboxylic acid group at the fourth position of the pyridine ring. The compound also features a 4-methoxy-2-methylphenyl substituent at the fifth position of the pyridine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. The amino group can be introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
Oxidation Products: Quinones, nitro derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
2-Amino-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyridine: Similar structure but lacks the methoxy and carboxylic acid groups.
4-Methoxy-2-methylphenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
2-Amino-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-amino-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-5-9(19-2)3-4-10(8)12-7-16-13(15)6-11(12)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHPCZDGCINWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687478 |
Source
|
Record name | 2-Amino-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-36-9 |
Source
|
Record name | 2-Amino-5-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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